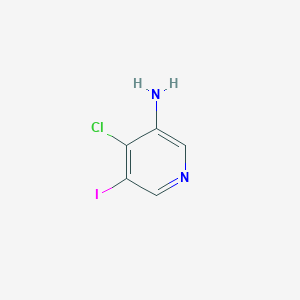

4-Chloro-5-iodopyridin-3-amine

Description

Significance of Halogenated Pyridine (B92270) Derivatives in Contemporary Organic Synthesis

Halogenated pyridines are fundamental building blocks in organic synthesis, primarily due to the reactivity of the carbon-halogen bond. nih.gov This bond provides a handle for a wide array of chemical transformations, most notably cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high regioselectivity. nih.gov The presence of halogens on the pyridine ring also influences the electronic properties of the molecule, which can be crucial for its reactivity and its properties in final products like pharmaceuticals and agrochemicals. nih.govresearchgate.net

The development of methods for the selective halogenation of pyridines has been a significant area of research. nih.gov Traditional methods often require harsh conditions, but newer strategies are continually being developed to allow for the introduction of halogens at specific positions on the pyridine ring under milder conditions. nih.gov This control over regiochemistry is vital for the synthesis of complex, highly functionalized molecules.

Positioning of Polysubstituted Pyridines within Heterocyclic Chemistry Research

The pyridine ring is a core structural motif found in a vast number of biologically active compounds, including many approved drugs. rsc.orgnih.gov Consequently, the development of efficient methods for the synthesis of polysubstituted pyridine derivatives is a major focus in medicinal chemistry and organic synthesis. rsc.orgjsynthchem.com Polysubstituted pyridines offer a three-dimensional arrangement of functional groups that can be tailored to interact with specific biological targets. nih.gov

The ability to introduce multiple, different substituents onto the pyridine scaffold allows chemists to fine-tune the steric and electronic properties of a molecule to optimize its biological activity, solubility, and other pharmacokinetic properties. nih.govfrontiersin.org The search for novel and efficient synthetic routes to these compounds, such as multicomponent reactions, is an active area of research aimed at accelerating the discovery of new drug candidates and functional materials. rsc.orgjsynthchem.com

Overview of Key Research Avenues for 4-Chloro-5-iodopyridin-3-amine

The specific structure of this compound, with its distinct halogen atoms at positions 4 and 5 and an amino group at position 3, makes it a valuable precursor for a range of advanced chemical entities. The differential reactivity of the C-Cl and C-I bonds is a key feature that can be exploited in sequential cross-coupling reactions. Generally, the C-I bond is more reactive towards catalytic systems like those used in Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the selective introduction of a substituent at the 5-position. Subsequently, a different functional group can be introduced at the 4-position by targeting the less reactive C-Cl bond.

This stepwise functionalization capability is highly desirable for the construction of complex, non-symmetrical pyridine derivatives. The amino group at the 3-position can also be utilized for further derivatization, for example, through acylation, alkylation, or diazotization reactions, adding another layer of synthetic versatility. These features position this compound as a key intermediate in the synthesis of novel compounds for pharmaceutical and materials science research. evitachem.com

Structure

3D Structure

Properties

Molecular Formula |

C5H4ClIN2 |

|---|---|

Molecular Weight |

254.45 g/mol |

IUPAC Name |

4-chloro-5-iodopyridin-3-amine |

InChI |

InChI=1S/C5H4ClIN2/c6-5-3(7)1-9-2-4(5)8/h1-2H,8H2 |

InChI Key |

AOUQSKWEIKNUCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C=N1)I)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 5 Iodopyridin 3 Amine and Analogous Pyridine Systems

Direct Halogenation Strategies for Pyridine (B92270) Core Functionalization

Direct halogenation of the pyridine ring is a fundamental approach for introducing halogen atoms. However, the electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution (EAS) compared to benzene, often necessitating harsh reaction conditions. nih.gov The presence of activating groups, such as an amino group, can facilitate these reactions and influence the position of substitution.

Regioselective Iodination of Aminopyridines

The introduction of an iodine atom onto an aminopyridine ring is governed by the electronic properties of the substituents. The amino group is a powerful electron-donating group that activates the pyridine ring towards electrophilic attack and directs incoming electrophiles primarily to the ortho and para positions. In the case of 4-aminopyridine (B3432731), the electron-donating amino group at the C-4 position directs electrophiles, leading to preferential iodination at the C-3 and C-5 positions.

The synthesis of a related isomer, 2-chloro-3-iodopyridin-4-amine, was achieved by treating 2-chloro-4-aminopyridine with iodine monochloride (ICl) in glacial acetic acid. chemicalbook.com This reaction, however, yielded a mixture of iodinated pyridine isomers, underscoring the challenge of achieving high regioselectivity in polysubstituted systems. chemicalbook.com A radical-based direct C-H iodination protocol has also been developed for various heterocycles. For pyridines, this method can result in iodination at both the C3 and C5 positions. rsc.org

Factors influencing regioselectivity include:

Directing Effects: The activating and directing power of existing substituents on the ring.

Steric Hindrance: Bulky groups can block access to adjacent positions.

Reagent Choice: The specific iodinating agent (e.g., I₂, ICl, NIS) can influence the outcome.

Reaction Mechanism: Whether the reaction proceeds via an electrophilic aromatic substitution, a radical pathway, or another mechanism. rsc.org

Optimization of Reaction Conditions for Halogenation Processes

Optimizing reaction conditions is crucial for maximizing the yield of the desired halogenated product while minimizing side reactions. Key parameters that are typically varied include the choice of halogen source, oxidant, solvent, temperature, and reaction time.

For instance, in the oxidative halogenation of anilides and heterocycles, researchers optimized the reaction by screening different ratios of sodium halide (e.g., NaCl, NaBr) as the halogen source and Oxone as the oxidant. sci-hub.se An initial experiment using 2 equivalents of both NaCl and Oxone resulted in a mixture of mono- and di-chlorinated products. sci-hub.se Similarly, electrochemical halogenation methods are optimized by adjusting parameters such as the halide salt, current density, and solvent system. nih.gov A study on the electrochemical chlorination of 2-phenylimidazo[1,2-a]pyridine (B181562) found that using NaCl as the chloride source in a DMF/H₂O solvent system with a constant current of 12 mA provided the best yield. nih.gov

Table 1: Example of Optimization for Electrochemical C-H Chlorination Reaction conditions: carbon rod anode, platinum plate cathode, constant current, 1a (0.3 mmol), 2a (2.0 equiv.), DMF (10.5 mL), H₂O (0.5 mL), 80°C, N₂, 3.5 h. nih.gov

| Entry | Variation from Standard Conditions | Yield (%) |

| 1 | None | 81 |

| 2 | HCl (aq.) instead of NaCl | 49 |

| 3 | LiCl instead of NaCl | 34 |

| 4 | KCl instead of NaCl | 75 |

| 5 | 6 mA current | 75 |

| 6 | 18 mA current | 70 |

| 7 | MeCN instead of DMF | 48 |

| 8 | No electric current | Not Detected |

Data sourced from a study on electrochemical oxidative C-H chlorination. nih.gov

Catalytic Approaches in Halogenation Chemistry

To overcome the inherent low reactivity of pyridines in electrophilic halogenation, various catalytic systems have been developed. These methods often provide milder reaction conditions and improved selectivity.

Lewis Acid Catalysis: Lewis acids such as zinc nitrate (B79036) can activate the pyridine ring towards nucleophilic attack by coordinating to the ring nitrogen. sci-hub.se This activation facilitates the substitution of halides.

Copper Catalysis: Copper(I) salts, like copper(I) chloride, have been used to catalyze the addition of polyhaloacetonitriles to olefins, leading to the synthesis of halogenated pyridines. acs.org

Pyridine as a Catalyst: While pyridine itself can increase the rate of aromatic halogenation, studies suggest this is often a medium or solvent polarity effect rather than a specific catalytic action, especially in dilute solutions. cdnsciencepub.com

Phosphine (B1218219) Reagents: Custom-designed heterocyclic phosphines have been used to halogenate a range of unactivated pyridines. nih.gov This method involves the formation of a phosphonium (B103445) salt at the 4-position, which is subsequently displaced by a halide nucleophile in a process that computational studies suggest is an SₙAr pathway. nih.gov

Amination Pathways for Pyridine Ring Construction or Post-Synthetic Modification

Introducing an amino group onto a pre-functionalized pyridine ring is a common strategy for synthesizing complex aminopyridines. Key methods include nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr) for Amine Introduction

The electron-deficient pyridine ring is inherently activated for nucleophilic aromatic substitution (SₙAr), particularly at the 2- and 4-positions relative to the ring nitrogen. wikipedia.org This reaction involves the displacement of a suitable leaving group, such as a halide, by a nucleophile like an amine.

The classic example is the Chichibabin reaction, where pyridine reacts with sodium amide to produce 2-aminopyridine, with hydride as the leaving group. wikipedia.orgpearson.com For substituted pyridines, the SₙAr reaction is a powerful tool. For example, a 4-chloropyridine (B1293800) derivative can react with an amine nucleophile to form a 4-aminopyridine product. sci-hub.se The reaction can be promoted by Brønsted acids (e.g., HCl) which form a pyridinium (B92312) salt, further activating the ring, though this may require high temperatures. sci-hub.se

More advanced catalytic SₙAr methods have also been developed. A ruthenium(II) catalyst has been shown to enable the amination of aminopyridines, where an existing amino group is displaced by a different amine nucleophile. researchgate.netthieme-connect.de This occurs via a transient η⁶-pyridine complex that acts as a potent electrophile, facilitating C–N bond cleavage. researchgate.netthieme-connect.de

Table 2: Scope of Zinc-Catalyzed SₙAr Amination of 4-Chloropyridine Reaction Conditions: 4-chloropyridine (2 mmol), amine (2 mmol), Zn(NO₃)₂·6H₂O (2.5 mol%), acetonitrile (B52724) (2 mL). sci-hub.se

| Entry | Amine Nucleophile | Product | Yield (%) |

| 1 | Morpholine | 4-Morpholinopyridine | 99 |

| 2 | Piperidine | 4-(Piperidin-1-yl)pyridine | 99 |

| 3 | Aniline | N-Phenylpyridin-4-amine | 75 |

| 4 | Benzylamine | N-Benzylpyridin-4-amine | 99 |

Data sourced from a study on Lewis acid activation for nucleophilic aromatic substitution. sci-hub.se

Transition Metal-Catalyzed Carbon-Nitrogen (C-N) Bond Formation

Transition metal-catalyzed cross-coupling reactions are among the most versatile methods for forming C-N bonds. These reactions typically involve coupling an aryl or heteroaryl halide with an amine in the presence of a metal catalyst, most commonly palladium or copper. sci-hub.se

The Buchwald-Hartwig amination is a prominent palladium-catalyzed reaction for synthesizing arylamines from aryl halides. researchgate.net This method is broadly applicable to the functionalization of halopyridines, allowing for the introduction of a wide variety of primary and secondary amines under relatively mild conditions. researchgate.netsci-hub.se

Copper-catalyzed Ullmann-type reactions are often favored on an industrial scale as a more cost-effective alternative to palladium. sci-hub.se While early versions required harsh conditions, modern protocols often use ligands to facilitate the reaction at lower temperatures. sci-hub.se

Another powerful strategy is the direct C-H amination, which avoids the need for pre-halogenated starting materials. nih.govacs.org Rhodium and iridium complexes have been developed to catalyze the reaction between a C-H bond on an aromatic ring and an organic azide, which serves as the nitrogen source. nih.govacs.org This approach is highly atom-economical, with dinitrogen being the only byproduct. nih.gov The mechanism often involves a chelation-assisted C-H activation step, followed by insertion of a metal-nitrenoid species to form the C-N bond. nih.govacs.org

Palladium-Catalyzed Aminations (e.g., Buchwald-Hartwig Coupling)

Palladium-catalyzed amination, particularly the Buchwald-Hartwig reaction, stands as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, and it has been successfully applied to the synthesis of aminopyridines from halopyridines. oup.comcas.cz This reaction is particularly useful for the amination of dihalo- and polyhalo-pyridines, where selectivity can be a significant challenge. The synthesis of macrocycles containing 3,5-disubstituted pyridine units has been achieved using palladium-catalyzed amination of 3,5-dihalopyridines with various polyamines. oup.comoup.com

The choice of starting dihalopyridine is crucial. For instance, in the synthesis of polyazamacrocycles, 3,5-dibromopyridine (B18299) and 2,6-dibromopyridine (B144722) have been employed as substrates for Pd-catalyzed amination with linear polyamines. oup.comcas.cz The reactivity of the halogen atom is a key factor, with the order of reactivity generally being I > Br > Cl. This differential reactivity can be exploited to achieve selective amination at one position while leaving another halogen intact for further functionalization. For example, the amination of 2-bromo-5-iodopyridine (B107189) with various amines using a copper catalyst resulted in selective amination at the C-5 position due to the higher reactivity of the C-I bond. rsc.orgrsc.org

Influence of Ligand and Base Systems on C-N Coupling Efficiency and Selectivity

The efficiency and selectivity of palladium-catalyzed aminations are profoundly influenced by the choice of ligand and base. acs.orgacs.org The ligand plays a critical role in the catalytic cycle, affecting the rate of oxidative addition, reductive elimination, and the stability of the palladium intermediates.

Ligand Effects: The steric and electronic properties of the phosphine ligands used in the Buchwald-Hartwig reaction are paramount. Bulky and electron-rich ligands generally promote the reaction by facilitating the reductive elimination step. For the amination of 3,5-dibromopyridine, the Pd(dba)2/BINAP system has been effectively used. oup.com In other cases, ligands such as t-Bu3P and dppf have been employed for the amination of 3-bromopyridine. oup.com Studies on the nickel-catalyzed monoarylation of dichloropyridines have shown that the size and electron-donating ability of the phosphine ligand can determine whether mono- or diarylation occurs. nih.govmontana.edu For instance, larger, more electron-rich trialkylphosphines can lead to diarylation, while smaller di- and triarylphosphines favor monoarylation. nih.govmontana.edu In some cases, specific ligands can even invert the expected regioselectivity of cross-coupling reactions with dihalopyridines. researchgate.net

Base Systems: The base is another critical component, required to deprotonate the amine and generate the active nucleophile. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs2CO3). The strength and nature of the base can impact the reaction rate and selectivity. For example, NaOtBu has been shown to be highly effective for the site-selective amination of polyhalogenated pyridines, even in an environmentally benign solvent like water. acs.org

The interplay between the ligand and base is complex and often requires careful optimization for a specific substrate. The table below summarizes some ligand and base systems used in the amination of halopyridines.

| Halopyridine Substrate | Catalyst/Ligand | Base | Key Outcome | Reference |

|---|---|---|---|---|

| 3,5-Dibromopyridine | Pd(dba)2/BINAP | t-BuONa | Synthesis of polyazamacrocycles | oup.com |

| Polyhalogenated Pyridines | (none) | NaOtBu | Selective amination in water | acs.org |

| 2,6-Dihalopyridines | Pd(dba)2/BINAP | t-BuONa | Synthesis of polyazamacrocycles | cas.cz |

| 2-Bromo-5-iodopyridine | CuI/1,2-diol | K2CO3 | Selective amination at C-5 | rsc.orgrsc.org |

Chemo- and Regioselective Considerations in Amine Group Introduction

Achieving chemo- and regioselectivity is a central challenge in the synthesis of polysubstituted pyridines like 4-Chloro-5-iodopyridin-3-amine. cas.czacs.org The inherent reactivity differences of the halogen atoms (I > Br > Cl) and the electronic properties of the pyridine ring often dictate the site of reaction. nih.gov

In dihalopyridines, amination typically occurs at the most electrophilic position or the position with the most labile halogen. For 2,5-dihalopyridines, palladium-catalyzed amination generally favors the C2 position. nih.gov However, by using a copper-based catalyst system, selective amination at the C-5 position of 2-bromo-5-iodopyridine can be achieved due to the preferential reaction at the more reactive C-I bond. rsc.orgrsc.org

The substitution pattern of the pyridine ring also plays a crucial role. For instance, in 2,4-dihalopyridines, nucleophilic substitution typically occurs at the 4-position. acs.org However, the introduction of a bulky trialkylsilyl group at the 5-position can reverse this selectivity, directing the substitution to the 2-position. acs.org

In some cases, base-catalyzed isomerization of the starting halopyridine can be utilized to achieve substitution at an otherwise unreactive position. For example, 3-bromopyridines can be isomerized to 4-bromopyridines in the presence of a strong base, which then undergo facile nucleophilic substitution at the 4-position. rsc.org

Strategies Employing Nucleophilic Displacement of Existing Halogen Atoms

Direct nucleophilic aromatic substitution (SNAr) of a halogen atom by an amine is a common method for synthesizing aminopyridines. The feasibility of this reaction depends on the activation of the pyridine ring by electron-withdrawing groups and the nature of the leaving group (the halogen). Generally, the order of leaving group ability is F > Cl > Br > I for SNAr reactions.

Microwave-assisted nucleophilic aromatic substitution has been shown to be an efficient method for the synthesis of 4-amino-3,5-dihalopyridines from 3,4,5-trihalopyridines. researchgate.net This method allows for the use of only a slight excess of the amine and can be applied to a range of primary and secondary amines, including electron-rich arylamines. researchgate.net

Derivatization Techniques for Synthetic Intermediate Preparation and Purification Enhancement

The preparation of complex molecules often involves the use of intermediate derivatization to facilitate synthesis and purification. researchgate.netnih.gov In the context of pyridine synthesis, derivatization can be used to alter the reactivity of the molecule, protect certain functional groups, or improve the physical properties of intermediates, such as their crystallinity or solubility, to aid in purification.

For example, in the synthesis of substituted pyridines, protecting groups can be employed to temporarily block reactive sites. organic-chemistry.org Another strategy involves converting an intermediate into a more easily handled or purified derivative, which is then converted back to the desired functional group in a later step. This approach is particularly valuable in multi-step syntheses where the accumulation of impurities can be problematic. The "Intermediate Derivatization Method" has been highlighted as a key strategy in the discovery of new pyridine-based agrochemicals. researchgate.netnih.gov

Isotopic Labeling Approaches via Deuterium (B1214612) Exchange for Mechanistic Studies

Isotopic labeling, particularly with deuterium, is a powerful tool for elucidating reaction mechanisms. acs.orgacs.org In the study of pyridine chemistry, deuterium exchange can provide insights into the lability of specific C-H bonds and the intermediates involved in reactions. acs.orgacs.org

Several methods exist for the site-selective incorporation of deuterium into pyridines. One approach involves heating the pyridine derivative in neutral D2O at elevated temperatures. cdnsciencepub.com This method has been used to selectively label various substituted pyridines. cdnsciencepub.com Another strategy involves the conversion of pyridines into heterocyclic phosphonium salts, which can then be isotopically labeled with high yield and regioselectivity. nih.gov

Mechanistic studies of base-catalyzed hydrogen-deuterium exchange in halopyridines have provided evidence for the formation of pyridyne intermediates. acs.org The rates of exchange at different positions on the pyridine ring can reveal information about the acidity of the protons and the stability of the corresponding carbanions. This information is crucial for understanding and predicting the regioselectivity of reactions involving metalation or other base-mediated transformations.

Considerations for Scalable Synthesis and Industrial-Scale Production Methodologies

The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including cost, safety, efficiency, and environmental impact. acs.orgnih.gov For the synthesis of compounds like this compound, which may be a valuable intermediate in the pharmaceutical or agrochemical industry, developing a scalable process is essential. lookchem.com

Key considerations for scalable synthesis include:

Starting Material Cost and Availability: Utilizing inexpensive and readily available starting materials is crucial for economic viability. acs.orgnih.gov

Reaction Conditions: Reactions should ideally be run at or near ambient temperature and pressure to minimize energy consumption and the need for specialized equipment. The use of toxic or pyrophoric reagents should be avoided. acs.org

Process Efficiency: High yields and throughput are necessary to maximize productivity. Continuous flow reactors can offer advantages over batch processing in terms of efficiency, safety, and scalability.

Environmental Impact: The use of environmentally benign solvents, such as water, and the minimization of waste are increasingly important considerations. acs.orgacs.org Catalytic methods are generally preferred over stoichiometric reactions as they reduce waste.

Purification: The development of robust and scalable purification methods, such as crystallization, is critical for obtaining the final product with the required purity.

A scalable synthesis of pyridine-diimine ligands, for example, was developed using a Minisci reaction with readily available starting materials and avoiding pyrophoric reagents. acs.orgnih.gov This highlights the importance of designing synthetic routes with scalability in mind from the outset.

Reactivity and Mechanistic Investigations of 4 Chloro 5 Iodopyridin 3 Amine

Electronic Properties and Their Impact on Reactivity Profiles

The reactivity of 4-Chloro-5-iodopyridin-3-amine is dictated by the interplay of the inherent electronic nature of the pyridine (B92270) ring and the cumulative effects of its three substituents: an amino group at the C3 position, a chloro group at C4, and an iodo group at C5.

The distribution of electron density in the aromatic ring is profoundly influenced by the inductive and resonance effects of its substituents. libretexts.org

Inductive Effect (-I): This effect involves the polarization of σ-bonds due to differences in electronegativity. The nitrogen atom of the pyridine ring itself exerts a strong electron-withdrawing inductive effect, reducing the electron density of the ring carbons compared to benzene. stackexchange.com Both the chlorine and iodine atoms are more electronegative than carbon and thus exhibit a significant electron-withdrawing inductive effect (-I), further deactivating the ring. scribd.comlasalle.edu

Resonance Effect (+M/-M): Resonance effects describe the delocalization of π-electrons between substituents and the aromatic ring. lasalle.edu

Amino Group: The amino group at the C3 position possesses a lone pair of electrons on the nitrogen atom, which can be delocalized into the pyridine ring. This constitutes a strong positive resonance effect (+M), donating electron density to the ring and thereby activating it towards electrophilic attack. libretexts.org

Interactive Data Table: Electronic Effects of Substituents

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring |

|---|---|---|---|---|

| Amino (-NH₂) | C3 | -I (Weak) | +M (Strong) | Activating |

| Chloro (-Cl) | C4 | -I (Strong) | +M (Weak) | Deactivating |

| Iodo (-I) | C5 | -I (Strong) | +M (Weak) | Deactivating |

The inherent electronic properties of the pyridine ring render it electron-deficient, making it more susceptible to nucleophilic attack and less reactive towards electrophilic substitution compared to benzene. youtube.com

Nucleophilic Characteristics: The pyridine ring is highly reactive towards nucleophiles, particularly at the C2 and C4 positions (ortho and para to the nitrogen). Attack at these positions allows the resulting negative charge in the intermediate to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. youtube.comstackexchange.com In this compound, the presence of two electron-withdrawing halogen atoms further enhances the ring's electrophilicity, making it a prime candidate for nucleophilic aromatic substitution.

Electrophilic Characteristics: Electrophilic substitution on pyridine is generally sluggish and requires harsh conditions. quimicaorganica.orgaklectures.com The reaction, when it occurs, preferentially takes place at the C3 position, which is the most electron-rich carbon in the unsubstituted ring. stackexchange.comaklectures.com In the case of this compound, the potent activating effect of the C3-amino group would direct incoming electrophiles to the C2 and C6 positions. However, the cumulative deactivating effects from the halogens and the ring nitrogen present a significant energy barrier for conventional electrophilic aromatic substitution reactions. Friedel-Crafts alkylations and acylations are generally not feasible as the Lewis acid catalysts tend to coordinate with the basic nitrogen atom. quimicaorganica.org

Substitution Reactions Involving Halogen and Amine Sites

The complex substitution pattern of this compound allows for a variety of substitution reactions, with the specific pathway being highly dependent on the reaction conditions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-poor heteroaromatic systems. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of a leaving group. quimicaorganica.org

For this compound, both the chloro and iodo substituents can potentially act as leaving groups. The C4 position is particularly activated towards nucleophilic attack due to its para relationship with the ring nitrogen, which allows for effective stabilization of the anionic intermediate. stackexchange.com Therefore, the chloro group at C4 is the most probable site for SNAr. While iodine is generally a good leaving group, the C5 position is less electronically activated for nucleophilic attack compared to C4. The presence of additional electron-withdrawing groups can facilitate these reactions, which can often be carried out under relatively mild, base-promoted conditions. mdpi.comnih.gov

Interactive Data Table: Predicted Reactivity for Substitution Reactions

| Reaction Type | Most Probable Site | Controlling Factors | Potential Outcome |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | C4-Cl | Activation by ring nitrogen; stability of Meisenheimer complex. | Replacement of the chloro group by a nucleophile. |

| Electrophilic Substitution (SEAr) | C2 or C6 | Directing effect of C3-amino group vs. deactivation by halogens and ring nitrogen. | Substitution is difficult but may occur at C2 or C6 under specific conditions (e.g., directed lithiation). |

| Halogen Dance | C5-I | Deprotonation at C2 or C6 by a strong base; migration of iodine. | Isomerization to a different iodinated pyridine derivative. |

Direct electrophilic substitution on the ring of this compound is challenging due to the strong deactivation conferred by the halogens and the pyridine nitrogen. However, the C3-amino group can be utilized to direct metalation. The use of strong organolithium bases can facilitate deprotonation at one of the positions ortho to the amino group (C2), leading to a lithiated intermediate. This powerful nucleophile can then be trapped with various electrophiles, achieving a regiospecific substitution that would be inaccessible through direct electrophilic attack. acs.org

The "halogen dance" is a base-catalyzed isomerization reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. clockss.org This reaction is typically observed for bromo- and iodo-substituted heterocycles and is driven by the formation of a more stable organometallic intermediate. clockss.orgresearchgate.net The mechanism involves deprotonation of the ring by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate a pyridyl anion. This anion can then undergo an intramolecular or intermolecular halogen transfer. whiterose.ac.ukresearchgate.net

In this compound, the presence of the labile iodine atom at C5 and ring protons at C2 and C6 makes a halogen dance a plausible transformation under strongly basic conditions. Deprotonation at C2 or C6 would generate a pyridyl anion, which could trigger the migration of the iodine atom to a new position on the ring. Such rearrangements are powerful tools for accessing isomers that are difficult to synthesize through other means and have been used as key steps in the total synthesis of complex natural products like caerulomycin C. clockss.orgacs.org The precise outcome of the reaction would depend on the relative stability of the potential pyridyl anion intermediates and the reaction conditions employed. researchgate.net

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Cross-coupling reactions are fundamental transformations in organic synthesis for the creation of carbon-carbon bonds. Halogenated pyridines are common substrates in these reactions, with the reactivity often dictated by the nature and position of the halogen and other substituents. For this compound, the presence of both a chloro and a more reactive iodo substituent would be expected to allow for selective transformations. However, no studies have been published detailing these reactions.

Oxidation and Reduction Pathways of the Pyridine Nucleus and Substituents

The oxidation of the pyridine nitrogen to an N-oxide or the reduction of the aromatic ring are common transformations that can alter the electronic properties and reactivity of the molecule. Similarly, the substituents (amino, chloro, iodo) could potentially undergo redox reactions. However, the specific oxidation and reduction pathways for this compound have not been investigated or reported.

Functional Group Interconversions and Chemoselective Transformations

The interplay of the three different functional groups on the pyridine ring—amino, chloro, and iodo—presents opportunities for various chemoselective transformations. For example, diazotization of the amino group followed by substitution (Sandmeyer reaction) or selective modification of one halide in the presence of the other are plausible synthetic routes. Despite these possibilities, no research has been published detailing such functional group interconversions or other chemoselective transformations on this compound.

Elucidation of Reaction Mechanisms and Intermediates

The study of reaction mechanisms involves understanding the sequential steps through which chemical transformations occur, including the identification of transient intermediates and transition states. For a polysubstituted pyridine like this compound, mechanistic investigations would be crucial for predicting reaction outcomes, optimizing conditions, and designing synthetic pathways.

Role of Oxidative Addition and Reductive Elimination in Catalytic Cycles

Oxidative addition and reductive elimination are fundamental steps in many catalytic cycles, particularly those involving transition metals like palladium and nickel, which are frequently used in cross-coupling reactions.

Oxidative Addition : This process involves the insertion of a metal center, typically in a low oxidation state (e.g., Pd(0)), into a covalent bond (e.g., a carbon-halogen bond). This increases the oxidation state of the metal by two and forms two new bonds between the metal and the fragments of the cleaved substrate. In the case of this compound, a palladium(0) catalyst would preferentially react with the carbon-iodine (C-I) bond over the carbon-chlorine (C-Cl) bond. This is because the C-I bond is weaker and more polarizable, making it more susceptible to oxidative addition. The process would form a Pd(II) intermediate.

Reductive Elimination : This is the microscopic reverse of oxidative addition. libretexts.org Two ligands attached to the metal center couple and are expelled from the coordination sphere, while the metal's oxidation state decreases by two. libretexts.org This step is typically the final, product-forming step in a cross-coupling catalytic cycle, regenerating the low-valent metal catalyst which can then re-enter the cycle. libretexts.org For a reaction to conclude, the groups destined to form the new bond must typically be positioned adjacent (cis) to each other on the metal center. libretexts.org

A generic palladium-catalyzed cross-coupling cycle involving these steps is a cornerstone of modern organic synthesis. libretexts.org

Table 1: Key Steps in a Generic Pd-Catalyzed Cross-Coupling Cycle

| Step | Description | Change in Metal Oxidation State |

| Oxidative Addition | A low-valent metal complex (e.g., Pd(0)) reacts with an organic halide (Ar-X). | Increases by 2 (e.g., Pd(0) → Pd(II)) |

| Transmetalation | A main-group organometallic reagent (R-M) transfers its organic group to the palladium complex. | No Change |

| Reductive Elimination | The two organic groups (Ar and R) on the palladium complex couple and are eliminated as the final product (Ar-R). | Decreases by 2 (e.g., Pd(II) → Pd(0)) |

Data based on general principles of catalytic cross-coupling reactions. libretexts.org

Regiochemical Control and Directing Group Effects in Complex Systems

Regiochemistry refers to the control of which position on a molecule reacts. In a complex molecule like this compound, which has multiple potential reaction sites, predicting and controlling the regiochemical outcome is paramount.

Inherent Reactivity : The different halogen substituents provide a clear point of regiochemical differentiation. As mentioned, the C-I bond at the 5-position is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond at the 4-position. This allows for selective functionalization at the C5 position while leaving the C4 chloro-substituent intact for potential subsequent reactions under more forcing conditions.

Directing Group Effects : The amino group (-NH2) at the 3-position can act as a directing group. In electrophilic aromatic substitution, it is a powerful activating, ortho-para director. However, on a pyridine ring, the situation is more complex due to the ring's inherent electron-deficient nature. The amino group can also coordinate to a metal catalyst. This coordination can direct a reaction to a nearby site, such as the C4 position, a phenomenon known as ortho-directing group assistance. Therefore, the interplay between the inherent electronic properties of the substituted pyridine ring and the coordinating ability of the amino group would be a key factor in controlling regioselectivity.

Application of Hard-Soft Acid-Base (HSAB) Principles to Pyridine Reactivity

The Hard and Soft Acids and Bases (HSAB) principle is a qualitative concept that helps explain and predict reaction pathways. It states that hard acids prefer to bind with hard bases, and soft acids prefer to bind with soft bases.

Hardness/Softness of Species :

Hard acids/bases are small, have a high charge state, and are weakly polarizable. Examples include H+, Li+, and F-.

Soft acids/bases are large, have a low charge state, and are strongly polarizable. Examples include Pd2+, I-, and phosphine (B1218219) ligands.

Application to Pyridine Reactivity : The pyridine nitrogen atom is considered a borderline base. In the context of this compound, the various atoms can be classified:

The pyridine nitrogen is a borderline base.

The amino nitrogen is a harder base than the pyridine nitrogen.

The iodide ion (as a leaving group or ligand) is a very soft base.

The chloride ion is a borderline base, harder than iodide.

The HSAB principle can predict interactions. For instance, a soft acid catalyst like Pd(0) or Rh(I) would preferentially interact with the softer sites of the molecule. The initial oxidative addition at the C-I bond is consistent with the interaction of a soft metal center with the soft iodide-bearing carbon. This principle helps rationalize why certain catalysts are effective for specific transformations on substituted pyridines.

Tandem Annulation and Cyclization Mechanisms

Tandem reactions, also known as cascade or domino reactions, involve two or more bond-forming transformations that occur sequentially in a single pot without isolating intermediates. Such processes are highly efficient for building complex molecular architectures.

For a substrate like this compound, its structure is well-suited for tandem reactions to construct fused heterocyclic systems. A hypothetical tandem reaction could involve:

Initial Cross-Coupling : A palladium-catalyzed reaction, such as a Sonogashira or Heck coupling, would first occur at the most reactive C-I bond. For example, coupling with a terminal alkyne would introduce an alkynyl side chain at the C5 position.

Intramolecular Cyclization : The newly introduced group could then react with one of the other functionalities on the ring. The amino group at C3 is a prime candidate to act as an intramolecular nucleophile. It could attack the alkyne (or a derivative thereof), leading to the formation of a new ring fused to the original pyridine core.

The mechanism of such a tandem annulation would involve an initial catalytic cycle for the cross-coupling, followed by a subsequent cyclization step that could be either spontaneous or catalyzed, potentially by the same metal complex. The regioselectivity of the cyclization would be governed by the geometric constraints of the intermediate and the relative nucleophilicity of the atoms involved.

Advanced Characterization and Structural Elucidation of 4 Chloro 5 Iodopyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for delineating the precise structure of organic molecules in solution. Through the analysis of nuclear spin transitions in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Proton (¹H) NMR for Chemical Shift and Coupling Constant Analysis

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For 4-Chloro-5-iodopyridin-3-amine, the aromatic region of the ¹H NMR spectrum is of primary interest. The pyridine (B92270) ring possesses two protons, at positions 2 and 6. Their distinct electronic environments, influenced by the adjacent chloro, iodo, and amine substituents, would result in separate resonance signals.

The chemical shifts (δ) of these protons are anticipated to appear downfield, characteristic of aromatic protons. The precise positions would be influenced by the electron-donating nature of the amino group and the electron-withdrawing and anisotropic effects of the halogen substituents. Furthermore, the amino group (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent due to hydrogen bonding and exchange phenomena.

Scalar coupling (J-coupling) between the pyridine ring protons would provide information on their connectivity. A coupling constant (typically in the range of a few Hertz for meta-coupling) would be expected between the H-2 and H-6 protons, appearing as doublets.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-2 | 7.5 - 8.5 | Doublet | ~2-3 |

| H-6 | 7.5 - 8.5 | Doublet | ~2-3 |

| -NH₂ | Variable | Broad Singlet | N/A |

Note: These are predicted values based on general principles and data for similar compounds. Actual experimental values may vary.

Carbon-¹³C NMR for Backbone and Substituent Carbon Atom Assignment

Carbon-¹³C NMR spectroscopy provides critical information about the carbon framework of a molecule. For this compound, five distinct signals are expected in the ¹³C NMR spectrum, corresponding to the five carbon atoms of the pyridine ring.

The chemical shifts of these carbons are highly sensitive to the nature of the attached substituents. The carbon atoms bonded to the electronegative chlorine (C-4) and iodine (C-5) atoms would exhibit characteristic shifts. The C-3 carbon, bearing the amino group, would be influenced by its electron-donating resonance effect. The remaining carbons, C-2 and C-6, would also have unique chemical shifts determined by their position relative to the various functional groups.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 | 140 - 150 |

| C-3 | 145 - 155 |

| C-4 | 115 - 125 |

| C-5 | 85 - 95 |

| C-6 | 140 - 150 |

Note: These are predicted ranges based on general principles and data for substituted pyridines. Actual experimental values may vary.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Correlation Spectroscopy (COSY): This experiment would reveal the scalar coupling network between protons. For this compound, a cross-peak between the signals of H-2 and H-6 would definitively confirm their through-bond connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals with their directly attached carbon atoms. It would allow for the unambiguous assignment of the protonated carbons (C-2 and C-6) in the pyridine ring.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For instance, correlations from the H-2 proton to C-3 and C-4, and from the H-6 proton to C-5 and C-4, would be expected, providing definitive evidence for the substitution pattern. Correlations from the amino protons to C-2 and C-4 would further solidify the assignment.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals through-space proximities between protons. In this case, a NOESY experiment could show spatial relationships between the amino protons and the proton at C-2, providing conformational information.

Investigations of Prototropic Equilibria Using NMR Spectroscopy

Aminopyridines can exist in tautomeric forms, where a proton can migrate from the exocyclic amino group to the ring nitrogen atom, forming an iminopyridine tautomer. While the amine form is generally predominant for 3-aminopyridines in neutral solvents, the position of this equilibrium can be influenced by factors such as solvent polarity, temperature, and pH.

Variable-temperature NMR studies could be conducted to investigate the potential for such prototropic equilibria. Changes in the chemical shifts or the appearance of new signals at different temperatures could indicate the presence of multiple species in dynamic equilibrium. Furthermore, NMR titration experiments, involving the addition of an acid or base, could be used to study the protonation sites and the resulting changes in the electronic structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and can provide valuable information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of this compound.

The expected monoisotopic mass of this compound (C₅H₄ClIN₂) can be calculated with high precision. An experimental HRMS measurement matching this calculated value would provide strong evidence for the compound's elemental composition. The distinct isotopic pattern arising from the presence of chlorine (³⁵Cl and ³⁷Cl isotopes) and the monoisotopic nature of iodine (¹²⁷I) would further serve as a characteristic signature in the mass spectrum, confirming the presence of these halogens.

Table 3: Calculated Exact Mass for this compound (C₅H₄ClIN₂)

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 253.9180 |

Note: This value is calculated based on the most abundant isotopes of each element.

Fragmentation Pattern Analysis for Structural Confirmation

Upon electron ionization, the molecule would be expected to form a molecular ion peak (M+). The presence of chlorine and iodine would introduce characteristic isotopic patterns. For chlorine, an M+2 peak with an intensity of approximately one-third of the M+ peak is expected due to the natural abundance of the ³⁷Cl isotope.

The primary fragmentation pathways would likely involve the cleavage of the carbon-halogen bonds, which are typically the weakest bonds in the molecule. The loss of an iodine radical (•I) would result in a significant fragment ion peak at [M - 127]⁺. Similarly, the loss of a chlorine radical (•Cl) would produce a fragment at [M - 35]⁺ or [M - 37]⁺, depending on the chlorine isotope. The relative abundance of these fragments would depend on the respective bond strengths.

Further fragmentation could involve the pyridine ring itself or the amino group. The loss of small neutral molecules such as HCN or NH₃ from the ring structure is a common fragmentation pathway for pyridine derivatives. Alpha-cleavage adjacent to the amino group could also occur, leading to the loss of a hydrogen radical. The analysis of the m/z values and relative intensities of these fragment ions would provide unequivocal confirmation of the molecular structure of this compound.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The N-H stretching vibrations of the primary amine group are anticipated to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibration of the amino group would likely be observed around 1384 cm⁻¹.

The aromatic C-H stretching vibrations of the pyridine ring are expected in the 3000-3100 cm⁻¹ region. The C=C and C=N stretching vibrations within the pyridine ring would give rise to a series of bands typically found between 1400 and 1600 cm⁻¹. Specifically, bands around 1504 cm⁻¹ and 1456 cm⁻¹ can be attributed to the C=C stretching of the pyridine ring.

The C-Cl and C-I stretching vibrations are expected at lower wavenumbers, typically below 800 cm⁻¹. The precise positions of these bands can provide information about the substitution pattern on the pyridine ring.

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis

FT-Raman spectroscopy offers a complementary perspective to FTIR, particularly for non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations of the pyridine ring. The C-I and C-Cl stretching vibrations, which may be weak in the FTIR spectrum, could be more prominent in the Raman spectrum. The combination of both FTIR and FT-Raman data would allow for a more complete assignment of the vibrational modes of the molecule.

Electronic Absorption Spectroscopy (UV-Vis Spectroscopy) for Electronic Transitions

The electronic transitions of this compound can be investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. The spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions within the aromatic pyridine ring system. The presence of the amino group (an auxochrome) and the halogen atoms (which can also influence the electronic structure) is expected to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted pyridine. The specific wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivities (ε) would be characteristic of the electronic structure of the molecule.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

The definitive three-dimensional structure of this compound in the solid state can be determined by single-crystal X-ray diffraction (SC-XRD). This powerful technique provides precise information about the spatial arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and torsional angles.

Although a specific crystal structure for this compound has not been reported in the searched literature, analysis of related structures, such as 4-amino-3,5-dichloropyridine, can provide insights into the expected molecular geometry and intermolecular interactions. In the solid state, molecules of this compound would likely be involved in intermolecular hydrogen bonding through the amino group and the pyridine nitrogen atom, forming supramolecular architectures.

Precise Determination of Bond Lengths, Bond Angles, and Torsional Angles

SC-XRD analysis would yield a detailed geometric description of the this compound molecule. The expected bond lengths for the various bonds within the molecule, based on typical values for similar compounds, are presented in the table below. The bond angles would define the geometry around each atom, and the torsional angles would describe the conformation of the molecule, particularly the planarity of the pyridine ring.

Table 1: Expected Bond Lengths in this compound

| Bond | Expected Length (Å) |

| C-C (ring) | 1.38 - 1.40 |

| C-N (ring) | 1.33 - 1.35 |

| C-Cl | 1.72 - 1.74 |

| C-I | 2.08 - 2.12 |

| C-N (amine) | 1.36 - 1.38 |

| N-H (amine) | 0.98 - 1.02 |

Table 2: Expected Bond Angles in this compound

| Angle | Expected Value (°) |

| C-C-C (ring) | 118 - 122 |

| C-N-C (ring) | 116 - 118 |

| C-C-Cl | 119 - 121 |

| C-C-I | 119 - 121 |

| C-C-N (amine) | 118 - 122 |

| H-N-H (amine) | 105 - 109 |

The precise experimental determination of these structural parameters through SC-XRD would be invaluable for understanding the steric and electronic effects of the substituents on the pyridine ring and for validating theoretical calculations.

Elucidation of Molecular Conformation and Supramolecular Assembly

The three-dimensional arrangement of atoms in this compound and the non-covalent interactions between its molecules are crucial for understanding its physical properties and behavior in a solid state. The molecular conformation is dictated by the spatial orientation of the chloro, iodo, and amine substituents on the pyridine ring.

The supramolecular assembly of this compound is significantly influenced by a combination of hydrogen and halogen bonds. The amino group (-NH2) can act as a hydrogen bond donor, while the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. These interactions are fundamental in forming larger, ordered structures.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which serves to validate its empirical formula. The molecular formula for this compound is C₅H₄ClIN₂ sigmaaldrich.comnih.gov. Based on this formula and the atomic weights of the constituent elements, the theoretical elemental composition can be calculated. This experimental data is then compared against the theoretical values to confirm the compound's identity and purity.

The molecular weight of this compound is approximately 254.46 g/mol sigmaaldrich.com. The expected percentages of each element are critical benchmarks for experimental validation.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 5 | 60.05 | 23.60 |

| Hydrogen | H | 1.01 | 4 | 4.04 | 1.59 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 13.93 |

| Iodine | I | 126.90 | 1 | 126.90 | 49.87 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 11.01 |

| Total | | | | 254.46 | 100.00 |

Advanced Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC)

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of this compound and for separating it from complex mixtures. HPLC offers high resolution and sensitivity, making it an ideal method for detecting and quantifying impurities.

In a typical HPLC analysis for a compound like this compound, a reversed-phase method would likely be employed. This involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a mixture of water and acetonitrile (B52724), often with a buffer like sulfuric acid to control the pH sielc.com. The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases.

The use of mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can provide enhanced selectivity for complex mixtures containing polar and ionizable compounds helixchrom.com. By adjusting the mobile phase composition, gradient, and flow rate, an optimal separation can be achieved, allowing for the accurate determination of purity, typically expressed as a percentage of the main peak area relative to the total peak area in the chromatogram. Such methods are crucial in both research and quality control settings to ensure the compound meets required specifications bldpharm.combldpharm.com.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-amino-3-chloropyridine |

| 4-amino-2-chloropyridine |

| Acetonitrile |

| Sulfuric acid |

| Carbon |

| Hydrogen |

| Chlorine |

| Iodine |

Theoretical and Computational Chemistry Studies of 4 Chloro 5 Iodopyridin 3 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to model the electronic structure of molecules. DFT calculations for halogenated pyridines are instrumental in predicting their geometry, spectroscopic behavior, and electronic properties, offering a window into their reactivity. The presence of both chlorine and iodine on the pyridine (B92270) ring, along with an amine group, creates a unique electronic environment that can be precisely mapped using DFT methods. chemicalbook.com

Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 4-Chloro-5-iodopyridin-3-amine, calculations would reveal precise bond lengths, bond angles, and dihedral angles. The pyridine ring is expected to be largely planar, with minor distortions caused by the bulky iodine substituent. Conformational analysis, particularly concerning the orientation of the amine group's hydrogen atoms relative to the ring, is also performed to identify the lowest energy conformer.

| Parameter | Predicted Value |

|---|---|

| C-I Bond Length | ~2.10 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-N (amine) Bond Length | ~1.38 Å |

| C-N-C (ring) Angle | ~117° |

| C-C-I Angle | ~121° |

DFT calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for validation.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies correspond to the infrared (IR) and Raman spectra of the molecule. Each calculated frequency can be assigned to a specific vibrational mode, such as the stretching or bending of particular bonds (e.g., C-H, N-H, C-Cl, C-I). This analysis helps in the structural confirmation of the synthesized compound.

Electronic Excitation Energies: Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correlate to the peaks observed in an ultraviolet-visible (UV-Vis) absorption spectrum. These calculations help in understanding the electronic structure and the nature of the orbitals involved in the transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The distribution of electrons within this compound governs its reactivity. DFT is used to analyze this distribution in several ways:

Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis assign partial charges to each atom, revealing the electronic effects of the substituents. The electronegative chlorine and iodine atoms withdraw electron density from the pyridine ring, while the amine group donates electron density.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of the molecule. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this molecule, the nitrogen of the pyridine ring and the amine group are expected to be regions of negative potential. smolecule.com

Electronic Properties: Key properties like dipole moment, polarizability, and hyperpolarizability can be calculated to understand the molecule's response to an external electric field.

Molecular Orbital Theory and Frontier Orbital Analysis (HOMO-LUMO Interactions)

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity. youtube.com It focuses on the interactions between the HOMO and LUMO of reacting species.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. In this compound, the HOMO is expected to have significant contributions from the electron-rich amine group and the π-system of the pyridine ring.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. The LUMO is likely localized on the pyridine ring, influenced by the electron-withdrawing halogen substituents.

Table 2: Representative Frontier Orbital Energies (Note: Values are illustrative, based on ranges reported for analogous halogenated aromatic compounds.)

| Molecular Orbital | Energy (eV) | Role in Reactivity |

|---|---|---|

| HOMO | -6.1 | Electron Donor |

| LUMO | -1.8 | Electron Acceptor |

| Energy Gap (ΔE) | 4.3 | Indicator of Chemical Stability |

Investigation of Intermolecular and Non-Covalent Interactions

Non-covalent interactions are vital in determining the supramolecular chemistry and crystal packing of molecules. For this compound, these interactions include hydrogen bonding and halogen bonding.

Hydrogen Bonding: The amine group (-NH₂) can act as a hydrogen bond donor, while the pyridine nitrogen atom can act as a hydrogen bond acceptor. These interactions are fundamental to the molecule's behavior in biological systems and its crystal structure.

Halogen Bonding: The iodine atom, and to a lesser extent the chlorine atom, can act as a halogen bond donor, forming attractive interactions with Lewis bases (electron donors). researchgate.netresearchgate.net This type of interaction is increasingly recognized for its importance in drug design and materials science.

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize weak non-covalent interactions within and between molecules. It generates 3D plots that distinguish between different types of interactions:

Strong Attractive Interactions (e.g., Hydrogen Bonds): Appear as distinct, low-gradient spikes in specific regions, typically colored blue.

Weak Attractive Interactions (e.g., van der Waals forces): Appear as broad, low-density, low-gradient regions, often colored green.

Strong Repulsive Interactions (e.g., Steric Clash): Appear as regions of high-density and high-gradient, colored red.

An RDG or similar Non-covalent Interaction (NCI) plot for this compound would visually confirm the presence and spatial location of hydrogen bonds involving the amine group and potential halogen bonds involving the iodine atom. diva-portal.org

Characterization of Hydrogen Bonding and Halogen Bonding

The molecular structure of this compound, featuring an amino group (-NH2), a pyridine ring nitrogen, a chlorine atom, and an iodine atom, provides multiple sites for forming non-covalent interactions, specifically hydrogen bonds (HBs) and halogen bonds (XBs).

Hydrogen Bonding: The primary sites for hydrogen bonding are the amino group, which acts as a hydrogen bond donor, and the pyridine ring nitrogen, which is a hydrogen bond acceptor. The hydrogen atoms of the amino group can form N-H···A bonds, where 'A' is a hydrogen bond acceptor (e.g., a solvent molecule or another electronegative atom in the crystal lattice). The lone pair of electrons on the pyridine nitrogen atom allows it to act as an acceptor, forming D-H···N bonds, where 'D' is a hydrogen bond donor. In the solid state, these interactions are crucial in directing the crystal packing. Computational studies on related aminopyridine derivatives have shown that intermolecular N-H···N hydrogen bonds are a common and stabilizing structural motif. researchgate.nettandfonline.com

Halogen Bonding: Halogen bonding is a highly directional interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. mdpi.com The iodine and chlorine atoms in this compound can both potentially act as halogen bond donors. The electrophilicity of the halogen atom is concentrated in a region of positive electrostatic potential on its outer surface, opposite to the C-X bond, known as a σ-hole. polimi.it

The strength of the halogen bond typically follows the trend I > Br > Cl > F. nih.gov Therefore, the iodine atom in this compound is expected to be a significantly stronger halogen bond donor than the chlorine atom. Studies on iodopyridinium salts have demonstrated the formation of strong C-I···X⁻ (where X is a halide) halogen bonds that are often dominant interactions in the crystal structure. nih.govacs.orgresearchgate.net The positive charge on a pyridinium (B92312) ring is known to significantly increase the incidence and strength of halogen bonding. nih.govacs.org While this compound is neutral, the electron-withdrawing nature of the pyridine ring and the adjacent chlorine atom would still enhance the σ-hole on the iodine, making it a competent halogen bond donor. Potential halogen bond acceptors could be the pyridine nitrogen of a neighboring molecule (C-I···N) or other Lewis bases present in a co-crystal. The chlorine atom, being a weaker halogen bond donor, may form weaker C-Cl···A interactions, which are often observed to be longer than the sum of the van der Waals radii unless the system is activated. mdpi.comnih.gov

Computational Prediction of Reactivity and Simulation of Reaction Mechanisms

Computational chemistry provides powerful tools for predicting the reactivity of molecules like this compound and simulating potential reaction mechanisms. Methods such as Density Functional Theory (DFT) are commonly employed to model the electronic structure and predict sites susceptible to electrophilic or nucleophilic attack.

Reactivity Prediction: The reactivity of this compound is governed by its distinct functional groups: the pyridine ring, the amino group, and the halogen substituents.

Cross-Coupling Reactions: The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making the iodine atom an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. Computational simulations can model the transition states for reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations at the C5 position. These simulations help in understanding the reaction energy barriers, optimizing catalyst selection, and predicting regioselectivity. The iodine at position 5 is the most probable site for such reactions.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient and can undergo nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups. The chlorine atom at the C4 position is a potential site for SNAr. Computational models can predict the feasibility of this reaction by calculating the energies of the Meisenheimer-like intermediates and the activation barriers for the addition-elimination mechanism.

Simulation of Reaction Mechanisms: For a given reaction, computational chemists can map the entire potential energy surface, identifying the lowest energy path from reactants to products. This involves:

Reactant and Product Optimization: Calculating the minimum energy geometries of the starting materials and products.

Transition State (TS) Searching: Locating the saddle point on the potential energy surface that corresponds to the highest energy barrier for the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

These simulations provide detailed mechanistic insights, such as whether a reaction is concerted or stepwise, and can elucidate the role of catalysts, solvents, and substituent effects on the reaction rate and outcome. mdpi.com

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization Insights

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized wave function of a molecule into a localized form that corresponds to the familiar Lewis structure of bonds, lone pairs, and core orbitals. uni-muenchen.defaccts.de This analysis provides quantitative insights into bonding, hybridization, and the stabilizing effects of electron delocalization. wisc.edu For this compound, NBO analysis would offer a detailed picture of its electronic structure.

Hybridization and Bonding: NBO analysis would describe the hybridization of each atom. For instance, the carbon and nitrogen atoms of the pyridine ring would be shown to have sp² hybridization, consistent with an aromatic system. The analysis details the composition of each bond, such as the C-Cl, C-I, and C-N sigma bonds, revealing their polarization. For example, the C-N bond with the amino group would be polarized towards the more electronegative nitrogen atom.

Electron Delocalization: A key feature of NBO analysis is the examination of delocalization effects through second-order perturbation theory. uni-muenchen.de This method calculates the stabilization energy (E(2)) associated with charge transfer from a filled "donor" NBO (a bond or lone pair) to an empty "acceptor" NBO (typically an antibonding orbital, σ* or π*). For this compound, significant interactions would be expected:

Lone Pair Delocalization: The lone pair of the amino nitrogen (LP(N)) would show strong delocalization into the π* antibonding orbitals of the adjacent C-C and C-N bonds within the pyridine ring. This n → π* interaction is characteristic of an amino group attached to an aromatic system and contributes to the resonance stabilization.

Halogen Lone Pair Effects: The lone pairs on the chlorine (LP(Cl)) and iodine (LP(I)) atoms would also delocalize into the ring's π* system, though the extent of this donation might be counteracted by their inductive electron-withdrawing effect.

Intra-ring Delocalization: Strong delocalization would be observed between the π bonding orbitals and π* antibonding orbitals within the pyridine ring, quantifying its aromaticity.

These delocalization energies highlight the electronic communication between the substituents and the pyridine ring, which is fundamental to understanding the molecule's reactivity and spectral properties. researchgate.net

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type & Implication |

|---|---|---|---|

| LP (N) on -NH₂ | π* (C4-C5) | High | Strong resonance donation from amino group to the ring, activating C4/C5. |

| LP (N) on -NH₂ | π* (C2-N1) | Moderate | Resonance donation from amino group to the ring. |

| π (C5-C6) | π* (C2-C3) | High | Aromatic delocalization within the pyridine ring. |

| LP (I) | σ* (C4-C5) | Moderate | Hyperconjugative interaction influencing bond strength and reactivity. |

| LP (Cl) | σ* (C3-C4) | Low-Moderate | Weaker hyperconjugative interaction compared to iodine. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) is a real physical property that maps the electrostatic potential onto the electron density surface of a molecule. polimi.it It is an invaluable tool for predicting and understanding non-covalent interactions and chemical reactivity. mdpi.com The MEP map uses a color scale where red indicates regions of negative potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent areas of near-zero or intermediate potential. mdpi.com

For this compound, an MEP map would reveal the following key features:

Negative Potential (Red/Yellow): The most negative potential would be localized on the pyridine ring nitrogen atom due to its lone pair of electrons. This site is the most likely target for protonation and electrophilic attack. The region around the amino nitrogen would also be negative, though less so than the ring nitrogen, due to its involvement in resonance.

Positive Potential (Blue): The most positive regions would be found on the hydrogen atoms of the amino group, making them strong hydrogen bond donors. A distinct region of positive potential, the σ-hole, would be located on the outermost surface of the iodine atom along the C-I bond axis. polimi.it This positive σ-hole is the site for halogen bonding with nucleophiles or Lewis bases. researchgate.net A smaller, less intense σ-hole would also be present on the chlorine atom.

Reactivity Implications: The MEP map provides a clear visual guide to the molecule's reactivity. An approaching electrophile would be drawn to the negative potential of the pyridine nitrogen. An approaching nucleophile would target the positive potentials of the amine hydrogens (for proton abstraction or hydrogen bonding) or the carbon atoms attached to the halogens (for SNAr). The positive σ-hole on the iodine atom explicitly predicts its ability to act as a halogen bond donor, a crucial interaction in crystal engineering and molecular recognition. mdpi.comresearchgate.net

| Molecular Region | Predicted MEP Value/Color | Predicted Reactivity |

|---|---|---|

| Pyridine Nitrogen (N1) | Most Negative (Vmin) | Site for electrophilic attack, protonation, and hydrogen bond acceptance. |

| Amine Hydrogens (-NH₂) | Most Positive | Primary site for hydrogen bond donation. |

| Iodine Atom (outer region) | Positive (VS,max) | σ-hole; site for halogen bonding (electrophilic interaction). |

| Aromatic Ring Face | Slightly Negative (π-system) | Can participate in π-stacking interactions. |

| Chlorine Atom (outer region) | Slightly Positive (VS,max) | Weaker σ-hole; potential for weak halogen bonding. |

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Organic Synthesis

4-Chloro-5-iodopyridin-3-amine serves as a quintessential building block in organic synthesis, providing chemists with a polyfunctional scaffold that can be elaborated in a controlled and sequential manner. The presence of three distinct reactive centers—the amino group, the iodine atom, and the chlorine atom—offers multiple handles for chemical modification. This versatility is crucial for creating diverse molecular structures efficiently. The iodine atom is particularly susceptible to substitution via transition-metal-catalyzed cross-coupling reactions, while the amino group can be readily acylated or used in C-N bond formations, and the chloro group can participate in nucleophilic aromatic substitution (SNAr) reactions. orgchemres.org

One of the primary applications of this building block is in the synthesis of complex, often fused, heterocyclic systems, which are core structures in many pharmaceuticals and biologically active compounds. The strategic arrangement of reactive sites on this compound facilitates intramolecular cyclization reactions to form polycyclic scaffolds.

Research on analogous structures demonstrates this principle effectively. For example, related halo-amino pyridines and quinolines are used in palladium-catalyzed tandem reactions to construct novel fused heterocyclic systems. researchgate.net A typical strategy involves an initial intermolecular cross-coupling reaction at the halogen site, followed by an intramolecular cyclization involving the amino group to forge a new ring system. For instance, 2-chloro-3-iodopyridin-4-amine, an isomer of the title compound, has been successfully used to synthesize pyrrolo[3,2-c]pyridine derivatives, which are important scaffolds in medicinal chemistry. researchgate.net This process often involves an initial Sonogashira coupling at the iodine site, followed by a base- or metal-catalyzed cyclization. Similarly, studies on 4-chloro-3-iodoquinoline (B1365794) have shown that it can undergo a domino inter- and intramolecular C-N bond-forming process with aminohetarenes to produce novel polycyclic quinoline (B57606) derivatives. researchgate.net These examples highlight the potential of this compound to serve as a precursor for a wide array of complex heterocyclic frameworks through carefully designed reaction sequences.

Beyond forming fused rings, this compound is instrumental in creating polysubstituted pyridine (B92270) derivatives where the pyridine core itself is decorated with various functional groups. The differential reactivity of the iodo and chloro substituents is key to achieving regioselective functionalization.

The iodine atom at the C-5 position is significantly more reactive than the chlorine atom at the C-4 position in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This reactivity difference allows for the selective introduction of aryl, alkynyl, or amino groups at the C-5 position while leaving the C-4 chloro and C-3 amino groups intact for subsequent transformations. Following the functionalization at the iodo-position, the less reactive chloro group can be targeted under different, often more forcing, conditions for nucleophilic aromatic substitution (SNAr) or another cross-coupling reaction. orgchemres.org The amino group at C-3 can be protected and deprotected as needed or can be functionalized through acylation or alkylation. This stepwise approach provides precise control over the final substitution pattern, enabling the synthesis of highly tailored pyridine derivatives that would be difficult to access through other methods. researchgate.net

Table 1: Reactivity and Synthetic Utility of Functional Groups in this compound

| Functional Group | Position | Typical Reactions | Potential Introduced Moieties |

| Iodo | C-5 | Suzuki-Miyaura Coupling, Sonogashira Coupling, Heck Coupling, Buchwald-Hartwig Amination, Cyanation | Aryl, Hetaryl, Alkynyl, Alkenyl, Amino, Cyano |

| Chloro | C-4 | Nucleophilic Aromatic Substitution (SNAr), Stille Coupling, Suzuki-Miyaura Coupling (harsher conditions) | Alkoxy, Thiolates, Amines, Aryl |

| Amino | C-3 | Acylation, Sulfonylation, Alkylation, Diazotization, C-N Coupling | Amides, Sulfonamides, Secondary/Tertiary Amines |

Utility in Ligand Design and Catalysis